

Ulixertinib anti-tumor activity in histiocytic neoplasms phase 2

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Ulixertinib

CAS No.: 869886-67-9

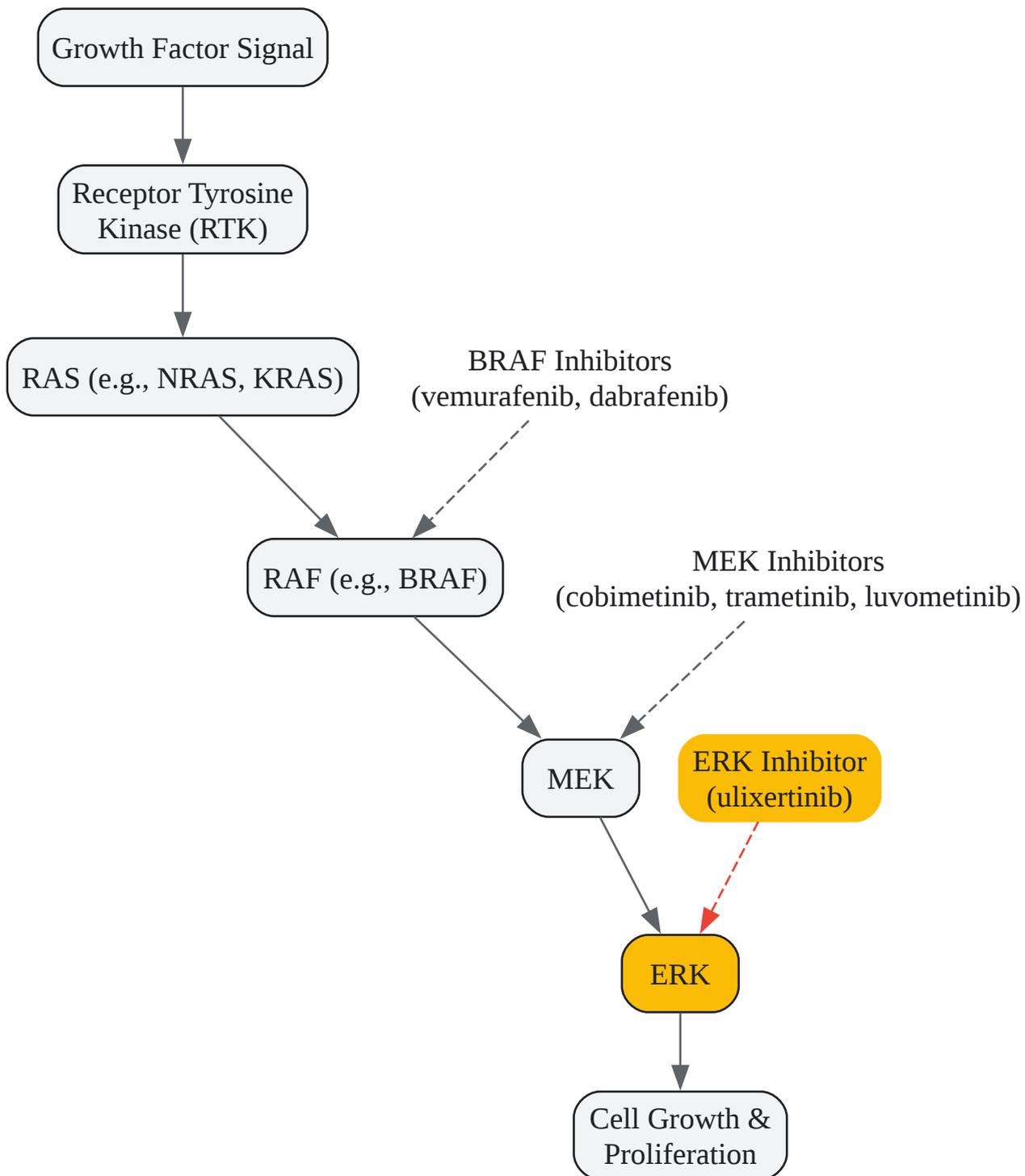
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Ulixertinib's Mechanism and Key Differentiator

Ulixertinib (BVD-523) is a first-in-class, reversible, and ATP-competitive inhibitor of ERK1 and ERK2. It acts downstream in the **mitogen-activated protein kinase (MAPK)** pathway, which is constitutively activated in most histiocytic neoplasms due to mutations in genes like *BRAF*, *NRAS*, *KRAS*, and *MAP2K1* [1] [2] [3].

The diagram below illustrates its unique positioning compared to other targeted therapies.



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This downstream mechanism allows **Ulixertinib** to potentially overcome resistance that can develop against upstream inhibitors like BRAF or MEK inhibitors [1] [4].

Clinical Efficacy and Safety Data Comparison

The table below summarizes the available efficacy and safety data from clinical trials of **Ulixertinib** and other relevant MAPK pathway inhibitors in histiocytic neoplasms.

Therapy	Target	Trial Phase	Overall Response Rate (ORR)	Key Efficacy Findings	Common Side Effects
Ulixertinib [5] [1] [2]	ERK1/2	Phase 2 (Ongoing)	Data Pending	80% (4/5 pts) derived clinical benefit in early study; durable responses observed [1] [2]	Acne-like rash, fatigue, nausea, diarrhea [1] [4]
Luvometinib [6]	MEK1/2	Phase 2	82.8% (24/29 pts)	Median DoR not reached; 12-month PFS rate: 74.4% [6]	Folliculitis, elevated blood triglycerides & creatine phosphokinase [6]
Cobimetinib [1] [3]	MEK1/2	Phase 2 (Approved)	Information missing	Approved by FDA; shows tumor response across genotypes [1] [3]	Information missing
Vemurafenib [1] [6] [3]	BRAF V600	Phase 2 (Approved)	Information missing	Approved for BRAF V600E-mutant ECD and LCH [1] [6]	Information missing

Important Note on Data Comparison

- **Ulixertinib data is preliminary**, based on early reports and case studies. The Phase 2 trial (NCT06411821) is ongoing, and final efficacy data (like ORR) is not yet available [5] [7] [8].
- **Luvometinib data** comes from a recent, larger Phase 2 study, providing a robust benchmark for MEK inhibition in this disease [6].

- **Pediatric Data Distinction:** A separate Pediatric MATCH trial found limited efficacy for **Ulixertinib** in children with various refractory solid tumors and brain tumors, though some achieved stable disease. This highlights that results may not be directly comparable to adult histiocytic neoplasms trials [4].

Detailed Experimental Protocols

For researchers designing similar studies, here are the key methodologies from the cited trials.

Ulixertinib Phase 2 Trial Protocol (NCT06411821) [5] [7] [8]

- **Study Design:** Open-label, single-arm, multi-center Phase 2 trial.
- **Patient Population:** Adults and adolescents (≥ 12 years) with recurrent, refractory, or high-risk histiocytic neoplasms (e.g., ECD, LCH, RDD). Patients must have an identified mutation in a MAPK pathway gene and measurable disease.
- **Intervention:** Oral **Ulixertinib** at a starting dose of **300 mg twice daily** in 28-day cycles.
- **Primary Endpoint:** **Best overall response rate (ORR)** as assessed by Positron Emission Tomography Response Criteria (PRC).
- **Key Methodological Details:**
 - **Response Criteria:** Uses novel PRC, which normalizes lesion SUV to background liver/brain SUV, defined as Complete Response (CR), Partial Response (PR), Stable Disease (SD), and Progressive Disease (PD) [7].
 - **Dosing Rationale:** The 300 mg BID dose was selected based on prior adult solid tumor trials where it was well-tolerated and showed positive pharmacodynamic effects [9].

Luvometinib Phase 2 Trial Protocol [6]

- **Study Design:** Single-arm, multicentre, open-label Phase 2 trial conducted in China.
- **Patient Population:** 30 patients (>16 years) with treatment-naïve or relapsed/refractory histiocytic neoplasms (predominantly LCH), regardless of tumor genotype.
- **Intervention:** Oral Luvometinib **8 mg once daily** in 28-day cycles.
- **Primary Endpoint:** **ORR** assessed by an independent review committee using PRC.
- **Key Methodological Details:**
 - **Tumor Assessment:** Used 18FDG-PET/CT and MRI/CT for staging and response evaluation. Scans were performed at baseline, end of cycles 3, 6, 12, and at end of treatment [6].

Key Insights for Researchers

- **Novel Mechanism to Overcome Resistance:** The primary research interest in **Ulixertinib** lies in its potential to treat patients with histiocytic neoplasms who have progressed on or are resistant to upstream BRAF or MEK inhibitors [1] [4].
- **Focus on the MAPK Pathway:** The success of various inhibitors (BRAF, MEK, ERK) solidifies the MAPK pathway as a central therapeutic target in histiocytic neoplasms. Future research may explore combination therapies [3].
- **Consideration of Toxicity Profiles:** While generally manageable, the side effect profiles differ. The acne-like rash from **Ulixertinib** and folliculitis from Luvometinib are class-effects of MAPK pathway inhibition, but their severity and management should be considered in trial design [1] [6].

The field is rapidly evolving. For the most current information on the ongoing **Ulixertinib** trial, including recruiting sites and detailed eligibility, you can refer to the clinical trial registry **NCT06411821** [7] [8].

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To cite this document: Smolecule. [Ulixertinib anti-tumor activity in histiocytic neoplasms phase 2].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548778#ulixertinib-anti-tumor-activity-in-histiocytic-neoplasms-phase-2>]

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